molecular formula C20H26Cl2N2O3S B4308294 N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE

N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE

Cat. No.: B4308294
M. Wt: 445.4 g/mol
InChI Key: VQDNVXFHBLIRNO-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features an adamantyl group, a dichlorobenzamide moiety, and a dimethylamino sulfonyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the adamantylmethyl precursor. The adamantylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent. The dichlorobenzamide moiety is then synthesized through a series of chlorination and amidation reactions. Finally, the dimethylamino sulfonyl group is introduced via sulfonylation using dimethylamine and a suitable sulfonylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitro-substituted derivatives, while nucleophilic substitution can produce various adamantylmethyl derivatives .

Scientific Research Applications

N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantyl derivatives, such as N-(1-adamantylmethyl)trifluoroacetamide and 1-adamantylamine. These compounds share the adamantyl group but differ in their functional groups and overall structure .

Uniqueness

N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE is unique due to its combination of the adamantyl group, dichlorobenzamide moiety, and dimethylamino sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(1-adamantylmethyl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26Cl2N2O3S/c1-24(2)28(26,27)18-6-15(16(21)7-17(18)22)19(25)23-11-20-8-12-3-13(9-20)5-14(4-12)10-20/h6-7,12-14H,3-5,8-11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDNVXFHBLIRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC23CC4CC(C2)CC(C4)C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE
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N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE
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N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE
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N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE
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N-(ADAMANTAN-1-YLMETHYL)-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE

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